Structural Uniqueness for SAR Exploration
3-Nitro-4-(thiazolidin-3-yl)benzaldehyde represents a specific and less-common regioisomer within the class of nitro-thiazolidinyl benzaldehydes. While analogs like 2-nitro-4-(thiazolidin-3-yl)benzaldehyde (CAS 1707365-37-4) and 4-nitro-3-(thiazolidin-3-yl)benzaldehyde (CAS 1779130-51-6) are commercially available, the 3-nitro,4-thiazolidinyl substitution pattern is a distinct molecular entity. Class-level SAR from related antiparasitic thiazolidinone scaffolds confirms that the position of a nitro group on the aryl ring is a critical determinant of biological activity, with certain regioisomers exhibiting low-micromolar IC50 values while others are inactive [1].
| Evidence Dimension | Molecular structure (regioisomerism) |
|---|---|
| Target Compound Data | 3-nitro-4-(thiazolidin-3-yl) substitution pattern |
| Comparator Or Baseline | 2-nitro-4-(thiazolidin-3-yl) (CAS 1707365-37-4) and 4-nitro-3-(thiazolidin-3-yl) (CAS 1779130-51-6) regioisomers |
| Quantified Difference | Not applicable (qualitative difference in substitution pattern) |
| Conditions | Not applicable (structural comparison) |
Why This Matters
For SAR studies, procuring the exact regioisomer is essential to generate valid, interpretable data and avoid confounding results from positional isomer effects.
- [1] Schadich, E., et al. (2020). Assessing different thiazolidine and thiazole based compounds as antileishmanial scaffolds. Bioorganic & Medicinal Chemistry Letters, 30(23), 127616. View Source
